Differential ACC Isoform Inhibition Potency: A Cross-Study Comparison of Inhibitor IC50 Values
This compound is reported as an inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2) with an IC50 of 8 nM [1]. In the same study, its potency against human ACC1 was significantly lower, with an IC50 of 32 nM, demonstrating a 4-fold selectivity for ACC2 over ACC1. This profile contrasts with other reported ACC inhibitors. For comparison, the compound CHEMBL2419599 (BDBM50439638) is a more balanced dual inhibitor with IC50 values of 18 nM (ACC1) and 6 nM (ACC2) [2], while CHEMBL4073202 (BDBM50247130) shows a strong preference for ACC1 with an IC50 of 0.58 nM [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | ACC1 IC50: 32 nM; ACC2 IC50: 8 nM |
| Comparator Or Baseline | CHEMBL2419599: ACC1 IC50 18 nM, ACC2 IC50 6 nM. CHEMBL4073202: ACC1 IC50 0.58 nM. |
| Quantified Difference | Target compound shows 4-fold selectivity for ACC2 over ACC1 (32 nM / 8 nM). Comparators show different selectivity profiles (e.g., ~3-fold vs. >1000-fold). |
| Conditions | Inhibition of recombinant human ACC1 and ACC2 expressed in Baculovirus-infected Sf9 insect cells. |
Why This Matters
The specific ACC2-biased inhibition profile is a key differentiator for research focused on fatty acid oxidation pathways, as opposed to inhibitors with pan-ACC or ACC1-biased activity.
- [1] BindingDB. (n.d.). BDBM50365279 CHEMBL1958360. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50439638 CHEMBL2419599. Retrieved from BindingDB. View Source
- [3] BindingDB. (n.d.). BDBM50247130 CHEMBL4073202. Retrieved from BindingDB. View Source
